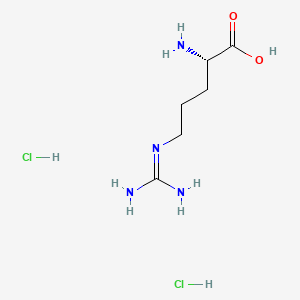

L-Arginine dihydrochloride

Descripción general

Descripción

L-Arginine dihydrochloride, also known as L-Arginine monohydrochloride, is a derivative of the semi-essential amino acid L-Arginine . It is used in various biological and chemical processes. L-Arginine is a substrate for nitric oxide synthase, which converts it to citrulline and nitric oxide (NO), a molecule involved in vasodilation and insulin release .

Synthesis Analysis

The synthesis of L-Arginine dihydrochloride involves starting with the corresponding amino acid. It is transformed into an acyl chloride and then reacts with ethanol. Specifically, under low-temperature conditions (generally -5°C to 0°C), proline is slowly added to a mixture of ethanol and thionyl chloride. The reaction system is then stirred at a temperature higher than the boiling point of ethanol for several hours .Molecular Structure Analysis

The empirical formula of L-Arginine dihydrochloride is C8H18N4O2 · 2HCl, and its molecular weight is 275.18 . The structure of L-Arginine dihydrochloride includes an arginine molecule bound to an ethyl ester.Chemical Reactions Analysis

The synthesis of L-Arginine dihydrochloride involves the reaction of carboxylic acid and alcohols, a process known as esterification .Physical And Chemical Properties Analysis

L-Arginine dihydrochloride is a solid at room temperature and pressure. Its density is 1.26g/cm^3, and it has a boiling point of 343.3°C. The melting point is between 115 - 118°C .Aplicaciones Científicas De Investigación

Arginine and Endothelial Function

L-Arginine, an amino acid, plays a significant role in the regulation of endothelial function and vascular tone. Research has explored its effects on conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus, highlighting its importance in both clinical and preclinical studies (Gambardella et al., 2020).

Metabolic Engineering for L-Arginine Production

Studies have focused on the industrial-scale production of L-arginine using microorganisms. Efforts include understanding the molecular mechanisms of arginine biosynthesis and its regulation, along with strategies for metabolic engineering of bacteria for overproduction of L-arginine and its derivatives (Shin & Lee, 2014).

Regulation of Immune Responses

L-Arginine metabolism by myeloid cells is crucial in immunity, affecting lymphocyte responses during immune responses and tumor growth. The enzymes arginase and nitric-oxide synthase, both competing for L-arginine, are key components in this pathway (Bronte & Zanovello, 2005).

L-Arginine in Cardiovascular Disease

Research has shown that L-arginine can improve endothelial function in conditions like hypercholesterolemia and atherosclerosis. Its pharmacokinetics have been investigated, and it shows potential as a therapy for cardiovascular disease, although more research is needed (Böger & Bode-Böger, 2001).

L-Arginine and Oral Biofilm Communities

L-Arginine has been found to alter multi-species oral biofilm development, impacting biofilm species composition and enhancing the efficacy of antimicrobials like cetylpyridinium chloride. This suggests its potential application in oral healthcare products for biofilm control (Kolderman et al., 2015).

Nutritional and Metabolic Aspects

L-Arginine plays key roles in nutrition and metabolism, being crucial for reproductive, cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions. Its unique effect in treating various health problems highlights its potential for improved health and well-being (Wu et al., 2000).

Propiedades

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.2ClH/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFDKEOHAJGWGZ-FHNDMYTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206834 | |

| Record name | L-Arginine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Arginine dihydrochloride | |

CAS RN |

58107-60-1 | |

| Record name | L-Arginine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058107601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

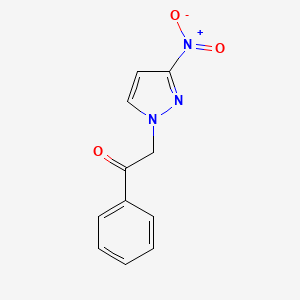

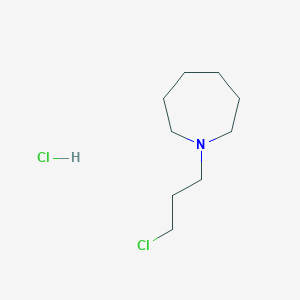

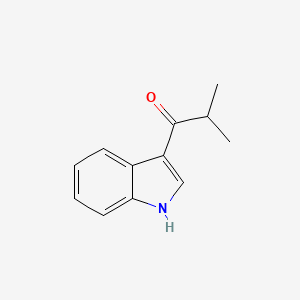

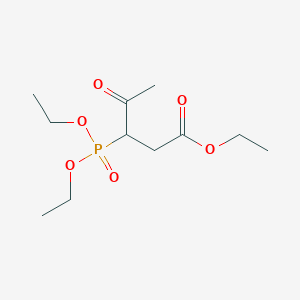

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)

![N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3054025.png)